

structure-activity relationship of 2-Deacetoxytaxinine B analogs

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Compound of Interest

Compound Name: 2-Deacetoxytaxinine B

Cat. No.: B12392748

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A comparative guide to the structure-activity relationship (SAR) of taxane analogs, with relevance to **2-deacetoxytaxinine B**, is presented for researchers, scientists, and drug development professionals. While specific SAR data for a comprehensive series of **2-deacetoxytaxinine B** analogs is limited in publicly available literature, this guide provides a framework for evaluating such compounds by leveraging the extensive knowledge of other taxane analogs, such as paclitaxel and docetaxel.

General Structure-Activity Relationships of Taxanes

Taxanes are a class of diterpenoids that act as microtubule-stabilizing agents, leading to mitotic arrest and apoptosis in cancer cells. The core taxane structure consists of a complex tetracyclic core. The structure-activity relationships of taxanes have been extensively studied, revealing key structural features that are crucial for their cytotoxic activity.

Position of Modification	General Effect on Activity	References
C2	The benzoyl group at C2 is important for activity. Modifications can be tolerated, but often lead to decreased potency.	[1][2]
C7	The hydroxyl group at C7 is not essential for activity and can be modified.	[1]
C10	The acetyl group at C10 is not essential for activity and can be replaced with other groups or removed. For example, in docetaxel, it is replaced by a hydroxyl group.	[3]
C13 Side Chain	The ester side chain at C13 is absolutely essential for activity. The configuration at C2' and C3' of this side chain is critical.	[2][3]
C3' N-acyl group	The N-benzoyl group on the C13 side chain is important. Replacement with other acyl groups can modulate activity. For instance, the tert-butoxycarbonyl group in docetaxel enhances its activity compared to the benzoyl group in paclitaxel in some cancer models.	[3]

Case Study: 2-Deacetoxytaxinine J Analogs

As a proxy for **2-deacetoxytaxinine B**, a study on the synthesis and biological evaluation of 2-deacetoxytaxinine J (DAT-J) derivatives provides insights into how modifications on a similar

taxane core can influence activity. A series of DAT-J derivatives were synthesized and tested for their ability to reverse multidrug resistance (MDR) in human mammary carcinoma cells (MCF7-R).

Analog	Modification from DAT-J	MDR Reversal Activity (at 0.1 μ M with paclitaxel)
DAT-J	Parent Compound	-
Analog 1	C-5 modified with a cinnamoyl group	Active
Analog 2	C-5 modified with a methoxycinnamoyl group	More active than Analog 1
Analog 3	C-9 modified with a propanoyl group	Inactive
Analog 4	C-10 modified with a butanoyl group	Inactive

Note: This table is a representative summary based on the findings of Botta et al. (2007) and is intended to illustrate the SAR principles. For precise quantitative data, please refer to the original publication.[\[4\]](#)

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

- Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the **2-deacetoxytaxinine B** analogs for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- **Formazan Solubilization:** Remove the medium and add DMSO to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits 50% of cell growth) is then calculated.

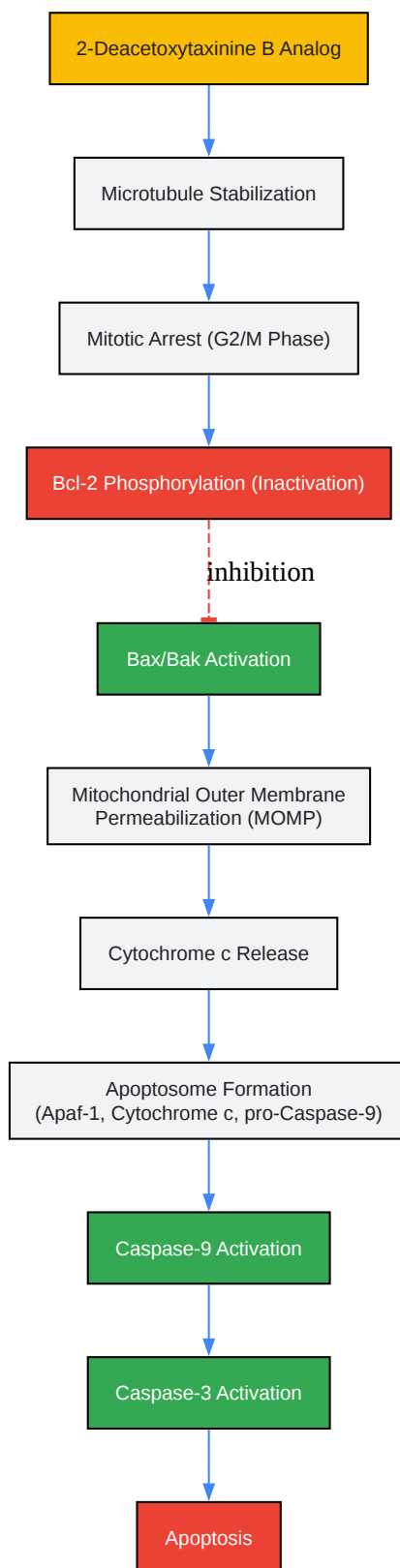
Tubulin Polymerization Assay

This assay measures the ability of compounds to promote the polymerization of tubulin into microtubules.

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).^[5]
- **Compound Addition:** Add the test compounds (**2-deacetoxytaxinine B** analogs) at various concentrations to the reaction mixture. Paclitaxel is used as a positive control.^[6]
- **Initiation of Polymerization:** Incubate the mixture at 37°C to initiate polymerization.^{[6][7]}
- **Turbidity Measurement:** Monitor the increase in turbidity over time by measuring the absorbance at 340 nm in a temperature-controlled spectrophotometer.^{[6][8]} An increase in absorbance indicates microtubule polymerization.

Mechanism of Action and Signaling Pathway

Taxanes bind to the β -tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis (programmed cell death) through the intrinsic pathway.^[9]

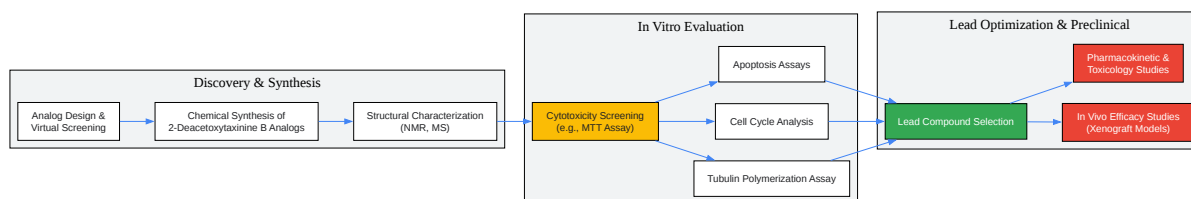


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Caption: Apoptotic pathway induced by taxane analogs.

Experimental Workflow for Analog Development

The development of new anticancer agents follows a structured workflow, from initial synthesis to preclinical evaluation.



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Caption: Workflow for anticancer drug development.

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